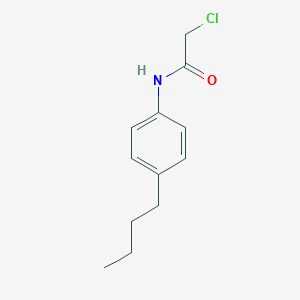

N-(4-butylphenyl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIULGTVNKLYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979724 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527-62-4, 6350-92-1 | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1527-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-butylphenyl)-2-chloroacetamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-butylphenyl)-2-chloroacetamide, a molecule of interest in synthetic chemistry and potential drug discovery. This document delves into its chemical identity, structural features, physicochemical properties, a detailed synthesis protocol, and explores its putative biological significance based on the broader class of chloroacetamides.

Chemical Identity and Structural Elucidation

N-(4-butylphenyl)-2-chloroacetamide is a derivative of chloroacetamide featuring a 4-butylphenyl substituent on the nitrogen atom. This structural modification significantly influences its physicochemical properties compared to the parent chloroacetamide molecule.

Molecular Formula: C₁₂H₁₆ClNO[1]

Molecular Weight: 225.72 g/mol [1]

CAS Number: 1527-62-4[1]

Chemical Structure:

Caption: General synthesis scheme for N-(4-butylphenyl)-2-chloroacetamide.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N-substituted chloroacetamides and a specific patent for a related compound. [2]This protocol should be considered a starting point and may require optimization.

Materials:

-

4-Butylaniline

-

Chloroacetyl chloride

-

Toluene

-

Sodium Carbonate

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-butylaniline (1 equivalent) in toluene.

-

Base Addition: Add an aqueous solution of sodium carbonate (3 equivalents) to the flask with vigorous stirring.

-

Acylation: Cool the mixture in an ice bath to 10-15°C. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude N-(4-butylphenyl)-2-chloroacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Self-Validation: The purity of the synthesized compound should be assessed by thin-layer chromatography (TLC), and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to any available literature values.

Potential Biological Activity and Applications

While direct biological studies on N-(4-butylphenyl)-2-chloroacetamide are scarce in publicly available literature, the broader class of chloroacetamides is known for a range of biological activities. These compounds are recognized as important intermediates in the synthesis of various biologically active molecules. [3] General Biological Profile of Chloroacetamides:

-

Antimicrobial Activity: Several N-substituted chloroacetamides have demonstrated antimicrobial properties against a range of bacteria and fungi. [4]The lipophilicity of the substituent on the phenyl ring can influence the antimicrobial efficacy, with more lipophilic compounds potentially showing enhanced activity due to better penetration of microbial cell membranes. [4]* Herbicidal Activity: Chloroacetamide herbicides are widely used in agriculture. [5]Their mode of action often involves the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

-

Enzyme Inhibition: The chloroacetyl group is a reactive moiety that can act as an electrophile and covalently modify nucleophilic residues (such as cysteine) in proteins. This property has been exploited in the design of enzyme inhibitors.

-

Precursor for Heterocyclic Synthesis: N-aryl-2-chloroacetamides are versatile precursors for the synthesis of various heterocyclic compounds with potential pharmacological activities. [6][7][8] Putative Significance of the 4-Butylphenyl Group:

The 4-butylphenyl substituent in N-(4-butylphenyl)-2-chloroacetamide introduces a significant hydrophobic character to the molecule. In the context of drug design, this modification can influence several key parameters:

-

Lipophilicity and Membrane Permeability: The increased lipophilicity may enhance the ability of the compound to cross biological membranes, which could be advantageous for reaching intracellular targets.

-

Target Binding: The butyl group provides a non-polar surface that could engage in hydrophobic interactions within the binding pocket of a biological target.

-

Metabolic Stability: The presence of the alkyl chain may influence the metabolic profile of the compound.

Given the reactivity of the chloroacetamide warhead and the physicochemical properties conferred by the 4-butylphenyl group, N-(4-butylphenyl)-2-chloroacetamide represents a lead structure that could be further investigated for various therapeutic applications, particularly in areas where targeting specific enzymes through covalent modification is a viable strategy. Further research is warranted to elucidate its specific biological targets and pharmacological effects.

Safety and Handling

Specific toxicology data for N-(4-butylphenyl)-2-chloroacetamide is not readily available. However, based on the general properties of chloroacetamides, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Chloroacetamides, as a class, can be irritants to the skin, eyes, and respiratory tract. [9]

Conclusion

N-(4-butylphenyl)-2-chloroacetamide is a readily synthesizable compound with potential for further exploration in medicinal chemistry and drug discovery. Its structure combines a reactive chloroacetamide moiety with a lipophilic butylphenyl group, suggesting the possibility of targeted covalent inhibition of biological macromolecules and favorable membrane permeability. While specific biological data for this compound is currently limited, the known activities of the broader chloroacetamide class provide a strong rationale for its investigation as a potential therapeutic agent or a valuable synthetic intermediate. Future studies should focus on its detailed biological evaluation, including screening against various cellular targets and in different disease models.

References

-

ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i) ClCH2COCl, K2CO3, DCM, rt, 3 h. (b) Synthesis of 2-((4-((E)-1-(hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl cinnamate (5). (ii) 2, Et3N, KI, DMF, rt, 44 h. (iii) NH2OH · HCl, CH3COONa, EtOH, rt, 26 h. Available at: [Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Available at: [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

-

Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Available at: [Link]

-

Wikipedia. Chloroacetamide. Available at: [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

-

MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available at: [Link]

-

National Center for Biotechnology Information. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Available at: [Link]

-

University of East Anglia. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Available at: [Link]

-

Howei Pharm. CAS 1527-62-4 C12H16ClNO N-(4-Butylphenyl)-2-chloroacetamide. Available at: [Link]

- Google Patents. US2321278A - Preparation of chloroacetamide.

-

PubMed. In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. Available at: [Link]

-

Google Patents. United States Patent (19). Available at: [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available at: [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Available at: [Link]

- Google Patents. US2745885A - 1-chloro-1, 2, 3, 4, 4-pentafluoro-1, 3-butadiene.

-

ResearchGate. (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Available at: [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

Sources

- 1. CAS 1527-62-4 C12H16ClNO N-(4-Butylphenyl)-2-chloroacetamide - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-butylphenyl)-2-chloroacetamide in Bacteria

This guide provides a comprehensive exploration of the hypothesized mechanism of action of N-(4-butylphenyl)-2-chloroacetamide, a compound belonging to the N-(substituted phenyl)-2-chloroacetamide class of molecules that have demonstrated notable antibacterial properties. Drawing upon existing research on analogous compounds, this document synthesizes a cohesive hypothesis and presents a detailed experimental framework for its validation. This resource is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents.

Part 1: Introduction to N-(4-butylphenyl)-2-chloroacetamide

Chemical Profile and Rationale for Investigation

N-(4-butylphenyl)-2-chloroacetamide is a synthetic organic compound characterized by a central acetamide linkage, a reactive 2-chloro group, and a 4-butyl substituted phenyl ring. The lipophilic nature of the butylphenyl moiety is predicted to enhance its ability to traverse the bacterial cell envelope, a critical first step for antimicrobial efficacy. The electrophilic chloroacetamide functional group is a key feature, suggesting a potential for covalent interaction with nucleophilic residues in biological macromolecules, a common mechanism for enzyme inhibition.

The synthesis of N-(substituted phenyl)-2-chloroacetamides is typically straightforward, involving the acylation of the corresponding substituted aniline with chloroacetyl chloride, making this class of compounds attractive for medicinal chemistry exploration.[1]

The Broader Context: Antibacterial Activity of Chloroacetamide Derivatives

The N-(substituted phenyl)-2-chloroacetamide scaffold has been identified as a promising pharmacophore in the pursuit of new antibacterial agents. Studies on various derivatives have revealed a spectrum of activity, with notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[2][3] The activity against Gram-negative bacteria, including Escherichia coli, is generally less potent, likely due to the additional protective barrier of the outer membrane.[2] The lipophilicity conferred by substituents on the phenyl ring has been shown to correlate with antibacterial potency, suggesting that membrane penetration is a key determinant of activity.[2][3]

Part 2: A Multi-pronged Hypothesized Mechanism of Action

Based on the chemical nature of N-(4-butylphenyl)-2-chloroacetamide and the documented activities of related compounds, a multi-faceted mechanism of action is proposed. It is likely that the compound exerts its antibacterial effect through a combination of actions on the bacterial cell envelope and specific intracellular targets.

Primary Hypothesis: Compromise of the Bacterial Cell Envelope

The initial and potentially most significant mode of action is hypothesized to be the disruption of the bacterial cell membrane's integrity.

-

2.1.1. Evidence from Analogous Structures: Research on other N-phenylacetamide derivatives has demonstrated their capacity to induce cell membrane rupture in bacteria.[4][5] Scanning electron microscopy of bacteria treated with these compounds revealed significant morphological damage to the cell surface.[4][5]

-

2.1.2. Proposed Molecular Interactions: The non-polar butyl group on the phenyl ring of N-(4-butylphenyl)-2-chloroacetamide is expected to readily partition into the hydrophobic lipid bilayer of the bacterial cell membrane. This insertion could disrupt the ordered structure of the phospholipids, leading to increased membrane fluidity and permeability. The accumulation of these molecules within the membrane could lead to pore formation or a general loss of structural integrity, resulting in the leakage of essential intracellular components and ultimately, cell death.

Secondary Hypotheses: Engagement of Intracellular Targets

Following penetration of the cell envelope, N-(4-butylphenyl)-2-chloroacetamide may engage with specific intracellular targets, contributing to its bactericidal or bacteriostatic effects.

-

2.2.1. Inhibition of Cell Wall Synthesis via Penicillin-Binding Proteins (PBPs): A study on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has suggested that it may act on penicillin-binding proteins (PBPs).[6][7] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.[6][7] Inhibition of these enzymes leads to a weakened cell wall and subsequent cell lysis.[6][7] The electrophilic chloroacetamide moiety of N-(4-butylphenyl)-2-chloroacetamide could potentially form a covalent bond with a serine residue in the active site of a PBP, leading to irreversible inhibition.

-

2.2.2. Interference with DNA Replication through DNA Gyrase and Topoisomerase II Inhibition: Molecular docking studies performed on other chloroacetamide derivatives have indicated a potential for these molecules to bind to the active sites of DNA gyrase and topoisomerase II.[8] These enzymes are essential for managing DNA topology during replication and transcription. Their inhibition leads to a cessation of these critical cellular processes. It is plausible that N-(4-butylphenyl)-2-chloroacetamide could also interact with and inhibit these enzymes.

Visualizing the Proposed Mechanisms of Action

To illustrate the hypothesized pathways of antibacterial action, the following diagrams are provided.

Caption: Hypothesized multi-target mechanism of N-(4-butylphenyl)-2-chloroacetamide.

Part 3: A Framework for Experimental Validation

The following section outlines a systematic approach to experimentally validate the hypothesized mechanisms of action for N-(4-butylphenyl)-2-chloroacetamide.

Foundational Antibacterial Profiling

A crucial first step is to quantify the antibacterial potency of the compound.

-

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of N-(4-butylphenyl)-2-chloroacetamide that inhibits the visible growth of a panel of bacteria.

-

Methodology (Broth Microdilution):

-

Prepare a stock solution of N-(4-butylphenyl)-2-chloroacetamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) of test strains (e.g., S. aureus, MRSA, E. coli, P. aeruginosa).

-

Include positive (no compound) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

-

-

-

3.1.2. Experimental Protocol: Time-Kill Kinetic Assay

-

Objective: To assess the bactericidal or bacteriostatic nature of the compound over time.

-

Methodology:

-

Grow a bacterial culture to the early exponential phase.

-

Add N-(4-butylphenyl)-2-chloroacetamide at concentrations corresponding to 1x, 2x, and 4x the MIC.

-

At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

-

Incubate the plates and count the number of viable colonies (CFU/mL).

-

Plot log10(CFU/mL) versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

-

-

Probing the Integrity of the Cell Envelope

These assays will directly test the hypothesis of membrane disruption.

-

3.2.1. Experimental Protocol: Propidium Iodide (PI) Uptake Assay

-

Objective: To quantify membrane permeabilization by measuring the influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes.

-

Methodology:

-

Wash and resuspend mid-log phase bacteria in a suitable buffer (e.g., PBS).

-

Add N-(4-butylphenyl)-2-chloroacetamide at various concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Add propidium iodide to the bacterial suspensions.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence correlates with increased membrane permeability.

-

-

-

3.2.2. Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Objective: To visualize morphological changes to the bacterial cell surface following treatment.

-

Methodology:

-

Treat mid-log phase bacteria with N-(4-butylphenyl)-2-chloroacetamide at its MIC for a specified time.

-

Fix the bacterial cells (e.g., with glutaraldehyde).

-

Dehydrate the samples through a graded ethanol series.

-

Dry the samples (e.g., by critical point drying).

-

Coat the samples with a conductive material (e.g., gold-palladium).

-

Visualize the samples using a scanning electron microscope and compare the morphology of treated cells to untreated controls.[10]

-

-

Pinpointing the Intracellular Target

Should the compound prove to enter the cell, these experiments will help identify its intracellular target(s).

-

3.3.1. Experimental Protocol: Macromolecular Synthesis Assay

-

Objective: To determine if the compound selectively inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.

-

Methodology:

-

Grow a susceptible bacterial strain to the early exponential phase.

-

Divide the culture into aliquots and add N-(4-butylphenyl)-2-chloroacetamide at a concentration known to be active (e.g., 5x MIC).

-

To separate aliquots, add radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).

-

At various time points, remove samples and precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of incorporated radioactivity relative to an untreated control. A rapid cessation of incorporation for a specific precursor suggests inhibition of that pathway.[11]

-

-

-

3.3.2. Advanced Target Identification: Thermal Proteome Profiling (TPP)

-

Objective: To identify the direct protein targets of the compound by observing changes in protein thermal stability.

-

Methodology Overview:

-

Treat intact bacterial cells with N-(4-butylphenyl)-2-chloroacetamide or a vehicle control.

-

Heat aliquots of the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions.

-

Analyze the soluble protein fractions using quantitative mass spectrometry.

-

A protein that binds to the compound will typically exhibit increased thermal stability, appearing in the soluble fraction at higher temperatures compared to the control. This shift identifies it as a potential target.[12][13]

-

-

Caption: A streamlined workflow for elucidating the antibacterial mechanism of action.

Part 4: Data Synthesis and Future Perspectives

A comprehensive understanding of the mechanism of action of N-(4-butylphenyl)-2-chloroacetamide will be achieved by integrating the findings from the outlined experimental workflow. For instance, a rapid increase in propidium iodide uptake and visible cell lysis via SEM would strongly support the hypothesis of membrane disruption as the primary mechanism. Conversely, if membrane integrity remains intact but macromolecular synthesis assays show a specific inhibition of peptidoglycan synthesis, this would point towards PBPs as the likely target.

The elucidation of a definitive mechanism of action is paramount for the rational design of more potent and selective analogs of N-(4-butylphenyl)-2-chloroacetamide. Understanding how this compound kills bacteria will also inform its potential spectrum of activity, its propensity for resistance development, and its overall viability as a candidate for further preclinical and clinical development in the ongoing battle against antimicrobial resistance.

Part 5: References

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

-

Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. MDPI.

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PMC - NIH.

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO.

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. PMC - NIH.

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate.

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.

-

(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. ResearchGate.

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed.

-

Elucidating the Mechanisms of Action of Antimicrobial Agents. ResearchGate.

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.

-

Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Taylor & Francis Online.

-

Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. University of East Anglia.

-

(PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. ResearchGate.

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI.

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.

-

Technical Guide: Elucidating the Mechanism of Action of Novel Antibacterial Agents. Benchchem.

-

Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed.

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed.

-

Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers.

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

-

Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. MDPI.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Lipophilicity and Permeability of N-(4-butylphenyl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive framework for characterizing the lipophilicity and permeability of the novel chemical entity, N-(4-butylphenyl)-2-chloroacetamide. As these properties are critical determinants of a compound's pharmacokinetic profile and ultimate therapeutic efficacy, a thorough understanding and robust measurement are paramount in drug discovery and development. This document outlines the theoretical underpinnings of lipophilicity and permeability, details validated experimental protocols for their determination, and introduces computational approaches for in silico prediction. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to evaluate the druglikeness of N-(4-butylphenyl)-2-chloroacetamide and analogous compounds.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Among the most fundamental of these are lipophilicity and permeability. Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse biological membranes, while permeability quantifies the rate of this passage. An optimal balance is crucial; excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, whereas insufficient lipophilicity can hinder membrane transport.

N-(4-butylphenyl)-2-chloroacetamide is an aromatic amide with potential biological activity.[1] Its structural features—a butylphenyl group contributing to lipophilicity and an acetamide moiety capable of hydrogen bonding—suggest a complex interplay of forces governing its interaction with biological systems. This guide will provide the necessary tools to dissect and quantify these properties.

Theoretical Framework: Predicting Oral Bioavailability

Before embarking on experimental work, it is instructive to assess the theoretical druglikeness of N-(4-butylphenyl)-2-chloroacetamide using established principles such as Lipinski's Rule of Five.[2][3] This rule provides a set of simple molecular descriptors that can predict poor oral absorption or permeation.[4]

Lipinski's Rule of Five states that an orally active drug generally has:

-

No more than 5 hydrogen bond donors (sum of -NH and -OH groups).[2]

-

No more than 10 hydrogen bond acceptors (sum of N and O atoms).[2]

-

A molecular weight of less than 500 daltons.[2]

-

A calculated octanol-water partition coefficient (logP) not greater than 5.[2]

A compound is more likely to have poor permeability if it violates two or more of these criteria.[5]

| Property | Value for N-(4-butylphenyl)-2-chloroacetamide | Compliance |

| Molecular Weight | 225.72 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 1 | Yes |

| Predicted logP* | ~3.5-4.0 | Yes |

Note: The predicted logP is an estimation from various computational models and requires experimental verification.

Based on this preliminary in silico analysis, N-(4-butylphenyl)-2-chloroacetamide does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability. However, it is crucial to remember that these are guidelines, and experimental validation is essential.[4]

Characterizing Lipophilicity: From Theory to Practice

Lipophilicity is quantitatively expressed as the partition coefficient (P) or its logarithmic form (logP), representing the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant parameter.[6]

In Silico Prediction of logP

A variety of computational tools are available for the initial estimation of logP.[7][8][9] These programs utilize fragment-based or whole-molecule approaches to calculate logP from the chemical structure.

Commonly Used logP Prediction Tools:

-

ACD/Labs Percepta: Offers multiple prediction algorithms, including Classic and GALAS models.[10]

-

Schrödinger Maestro (QikProp): A popular tool in commercial molecular modeling suites.[7]

-

OpenBabel: An open-source chemistry toolbox with logP calculation capabilities.[7]

-

SwissADME: A free web-based tool that provides predictions from multiple methods.[11]

It is advisable to use a consensus approach by comparing the predictions from several different algorithms to obtain a more reliable estimate.

Experimental Determination of Lipophilicity

The shake-flask method is the definitive technique for measuring logP.[12][13] It involves the direct measurement of the compound's concentration in both the n-octanol and aqueous phases after they have reached equilibrium.[12]

Protocol: Shake-Flask logD (pH 7.4) Determination [14]

-

Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa by vigorous mixing for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of N-(4-butylphenyl)-2-chloroacetamide in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and PBS in a known volume ratio. The ratio should be adjusted based on the expected lipophilicity to ensure measurable concentrations in both phases.

-

Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-24 hours) to allow for complete partitioning.[12]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

For more rapid screening, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed.[15][16] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[16][17]

Protocol: RP-HPLC for log k' Determination [16][17]

-

System Setup: Use a C18 column and a mobile phase consisting of a mixture of methanol and water.

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their logP against their calculated retention factor (log k'). The retention factor k' is calculated as: k' = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the column dead time.

-

Sample Analysis: Inject N-(4-butylphenyl)-2-chloroacetamide and determine its retention time.

-

logP Estimation: Calculate the log k' for the test compound and use the calibration curve to estimate its logP.

Assessing Permeability: Crossing the Biological Barrier

Permeability is a measure of the velocity of a compound's passage through a membrane. It can be assessed using various in vitro models that mimic different biological barriers.

In Silico Permeability Prediction

Computational models can provide an early indication of a compound's permeability.[18][19] These models often use quantitative structure-property relationship (QSPR) approaches, correlating molecular descriptors with experimentally determined permeability values.[20]

Key Molecular Descriptors for Permeability Prediction:

-

logP/logD: As discussed, a primary determinant of passive diffusion.

-

Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with hydrogen bonding capacity and can negatively impact permeability.

-

Molecular Weight/Size: Larger molecules generally exhibit lower permeability.

In Vitro Permeability Models

PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability.[21][22] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[23][24]

Protocol: PAMPA for Gastrointestinal Permeability [22][25]

-

Membrane Preparation: Coat the filter of a donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

-

Donor Solution: Add the test compound, N-(4-butylphenyl)-2-chloroacetamide, to the donor wells.

-

Assay Assembly: Place the donor plate onto an acceptor plate containing buffer, forming a "sandwich".

-

Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) to allow for compound diffusion.

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_equilibrium is the theoretical equilibrium concentration.

The Caco-2 cell permeability assay is considered the gold standard in vitro model for predicting human intestinal absorption.[26][27] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[28][29]

Protocol: Bidirectional Caco-2 Permeability Assay [26][30]

-

Cell Culture: Seed Caco-2 cells on permeable filter supports and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A paracellular marker like Lucifer Yellow is also used to assess monolayer confluence.

-

Transport Experiment (Apical to Basolateral - A-B): Add the test compound to the apical (upper) chamber and buffer to the basolateral (lower) chamber.

-

Transport Experiment (Basolateral to Apical - B-A): In a separate set of wells, add the test compound to the basolateral chamber and buffer to the apical chamber.

-

Incubation and Sampling: Incubate at 37°C and collect samples from the receiver chamber at specified time points.

-

Quantification: Analyze the concentration of the compound in the samples by LC-MS/MS.

-

Papp Calculation: Calculate the Papp values for both A-B and B-A directions.

-

Efflux Ratio (ER): Calculate the efflux ratio as ER = Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[27]

Data Interpretation and Integrated Assessment

The data generated from these assays should be integrated to form a comprehensive profile of N-(4-butylphenyl)-2-chloroacetamide.

| Assay | Parameter | Interpretation for N-(4-butylphenyl)-2-chloroacetamide (Hypothetical Data) |

| Lipophilicity | ||

| Shake-Flask | logD (pH 7.4) | A value between 1 and 3 is often optimal for oral absorption. A value > 4 may indicate potential solubility issues. |

| RP-HPLC | log k' | Provides a rapid, relative measure of lipophilicity for compound ranking. |

| Permeability | ||

| PAMPA | Papp (cm/s) | > 10 x 10^-6 cm/s: High permeability1-10 x 10^-6 cm/s: Medium permeability< 1 x 10^-6 cm/s: Low permeability |

| Caco-2 | Papp (A-B) (cm/s) | > 20 x 10^-6 cm/s: High permeability5-20 x 10^-6 cm/s: Medium permeability< 5 x 10^-6 cm/s: Low permeability |

| Caco-2 | Efflux Ratio | > 2: Potential substrate for efflux transporters (e.g., P-gp). |

By comparing the results from PAMPA (passive diffusion) and Caco-2 assays (passive and active transport), one can deconvolve the mechanisms of permeation. For instance, high PAMPA permeability but low Caco-2 (A-B) permeability with a high efflux ratio would strongly suggest that N-(4-butylphenyl)-2-chloroacetamide is a substrate of an efflux transporter.

Conclusion

The characterization of lipophilicity and permeability is a cornerstone of modern drug discovery. For a novel compound such as N-(4-butylphenyl)-2-chloroacetamide, a tiered approach beginning with in silico predictions, followed by robust experimental validation, is essential. This guide provides the theoretical basis and detailed, actionable protocols for these critical assessments. The integration of data from logP/logD determination, PAMPA, and Caco-2 assays will provide a clear and comprehensive understanding of the compound's potential for oral bioavailability, thereby guiding future optimization and development efforts.

References

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubChem. Chloroacetamide. National Institutes of Health. Retrieved from [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Wikipedia. Lipinski's rule of five. Retrieved from [Link]

-

ACS Publications. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

Evotec. Caco-2 Permeability Assay. Retrieved from [Link]

-

BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

-

National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

-

PubMed. In Silico Prediction of Permeability Coefficients. Retrieved from [Link]

- Unknown Source. Caco2 assay protocol. Provided by search.

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

-

YouTube. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

-

Moodle@Units. Lipinski's rule of five. Retrieved from [Link]

-

University of Huddersfield Research Portal. In silico models for skin permeability prediction – Alternative ways to replace animal testing. Retrieved from [Link]

-

National Institutes of Health. A High-Throughput Method for Lipophilicity Measurement. PMC. Retrieved from [Link]

-

National Institutes of Health. BDDCS, the Rule of 5 and Drugability. PMC PubMed Central. Retrieved from [Link]

-

PubChem. N-(4-chlorophenacyl) chloroacetamide. National Institutes of Health. Retrieved from [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Sciforum. In silico prediction of skin permeability by various models. Retrieved from [Link]

-

ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

-

Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

ResearchGate. (2020). Measurements of lipophilicity and acid/base character using HPLC methods. Retrieved from [Link]

-

Taylor & Francis. Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

University of Southampton. Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. Retrieved from [Link]

-

Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

-

CompuDrug. PrologP. Retrieved from [Link]

-

MDPI. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

-

YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]

-

Reddit. (2024). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Retrieved from [Link]

-

National Institutes of Health. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC. Retrieved from [Link]

Sources

- 1. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. enamine.net [enamine.net]

- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 9. PrologP | www.compudrug.com [compudrug.com]

- 10. acdlabs.com [acdlabs.com]

- 11. reddit.com [reddit.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. mdpi.com [mdpi.com]

- 17. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.hud.ac.uk [pure.hud.ac.uk]

- 20. sciforum.net [sciforum.net]

- 21. PAMPA | Evotec [evotec.com]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. youtube.com [youtube.com]

- 24. paralab.es [paralab.es]

- 25. bioassaysys.com [bioassaysys.com]

- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 27. Caco-2 Permeability | Evotec [evotec.com]

- 28. researchgate.net [researchgate.net]

- 29. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Potential Therapeutic Targets of N-(4-butylphenyl)-2-chloroacetamide: A Mechanistic and Strategic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-butylphenyl)-2-chloroacetamide is a molecule of significant therapeutic interest, primarily due to its chemical architecture which combines a target-recognition moiety (4-butylphenyl) with a reactive electrophilic warhead (2-chloroacetamide). This structure positions it as a prime candidate for a targeted covalent inhibitor (TCI). The chloroacetamide group is known to form stable, irreversible bonds with nucleophilic amino acid residues, most notably cysteine, within protein binding pockets. This guide provides a comprehensive analysis of the potential therapeutic targets for this compound, grounded in its mechanism of action. We will dissect the compound's reactivity, propose high-priority protein target classes—including kinases, transcription factors, and enzymes involved in metabolic and inflammatory pathways—and present a robust, multi-stage experimental workflow for target identification and validation.

Core Mechanistic Principle: Covalent Inhibition via the Chloroacetamide Warhead

The therapeutic potential of N-(4-butylphenyl)-2-chloroacetamide is fundamentally linked to the reactivity of its chloroacetamide functional group. This group acts as an electrophilic "warhead," capable of undergoing a nucleophilic substitution reaction with electron-rich amino acid side chains on proteins.

The primary mechanism is an SN2 reaction where a nucleophilic residue, typically the thiol group of a cysteine, attacks the carbon atom bearing the chlorine. This results in the formation of a stable thioether bond, effectively tethering the inhibitor to its target protein irreversibly. While cysteine is the most common target due to the high nucleophilicity of its thiolate anion form, reactions with other residues like lysine or histidine are also possible under specific micro-environmental conditions within a protein's active site.

The significance of this covalent interaction is twofold:

-

Enhanced Potency and Duration of Action: Unlike reversible inhibitors that rely on equilibrium binding, covalent inhibitors effectively remove the target protein from the active pool, leading to a prolonged pharmacological effect that can outlast the pharmacokinetic profile of the drug itself.

-

Improved Selectivity: By targeting a uniquely positioned, reactive nucleophile within a specific binding pocket, it is possible to achieve high selectivity for the intended target over other proteins that may have similar binding pockets but lack the key reactive residue.

However, the high reactivity of chloroacetamides can also present challenges, such as potential off-target reactions and lower buffer stability compared to other warheads like acrylamides.[1] Therefore, the specificity is largely conferred by the N-(4-butylphenyl) portion of the molecule, which must guide the reactive warhead to the appropriate protein microenvironment.

Caption: Fig. 1: Covalent modification of a target protein.

High-Priority Target Classes and Rationale

Based on the covalent mechanism and the structure of the recognition moiety, we can prioritize several classes of proteins as potential therapeutic targets. The lipophilic 4-butylphenyl group is well-suited to occupy hydrophobic pockets, such as ATP-binding sites in kinases or substrate-binding channels.

Protein Kinases in Oncology and Immunology

Protein kinases are a cornerstone of modern targeted therapy. Many kinase inhibitors achieve high affinity by occupying the hydrophobic ATP-binding pocket. The presence of a non-catalytic cysteine residue near this pocket can be exploited for covalent inhibition.

-

Bruton's Tyrosine Kinase (BTK): A well-established target for covalent inhibitors in B-cell malignancies.[1] The approved drug ibrutinib utilizes an acrylamide warhead to target Cys481. Studies have shown that replacing the acrylamide with a chloroacetamide in ibrutinib analogues can maintain or even improve inhibitory activity, suggesting that kinases like BTK are highly susceptible to this type of warhead.[1]

-

Epidermal Growth Factor Receptor (EGFR): Specific mutations of EGFR that drive non-small cell lung cancer often feature a targetable cysteine (Cys797) in the active site, which is exploited by drugs like osimertinib.

Causality for Experimental Choice: The butylphenyl group can mimic the adenine-binding region of ATP, providing initial non-covalent affinity. If a cysteine is proximal, the chloroacetamide warhead can "snap into place," forming an irreversible bond. Therefore, screening N-(4-butylphenyl)-2-chloroacetamide against a panel of kinases, particularly those known to be susceptible to covalent inhibition, is a high-priority strategy.

Enzymes in Fatty Acid Metabolism

Chloroacetamide-containing compounds are widely used as herbicides, and their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3] This occurs through the covalent modification of a catalytic cysteine in the active site of condensing enzymes like fatty acid elongases.[4]

-

Fatty Acid Synthase (FASN) and Elongases (ELOVLs): These enzyme families are crucial for lipid biosynthesis and are often upregulated in cancer cells to meet the demands of rapid proliferation. Their active sites contain a catalytic cysteine that is a prime target for chloroacetamide-mediated inactivation.[4]

Causality for Experimental Choice: The established activity of chloroacetamides against plant fatty acid synthases provides a strong, mechanistically homologous rationale for investigating their effect on human FASN and ELOVLs.[2][4] The butylphenyl group could provide the necessary interactions to position the warhead for reaction with the catalytic cysteine.

Regulators of Ferroptosis in Cancer

Ferroptosis is a form of iron-dependent, regulated cell death characterized by lipid peroxidation. Inducing ferroptosis has emerged as a promising anti-cancer strategy.[5]

-

Glutathione Peroxidase 4 (GPX4): This is the master regulator of ferroptosis, responsible for detoxifying lipid peroxides. GPX4 contains a rare amino acid, selenocysteine (Sec), in its active site, which is highly nucleophilic and susceptible to covalent modification by electrophiles. Covalent inhibitors with chloroacetamide warheads have been specifically designed to target GPX4 and induce ferroptosis in cancer cells.[5]

Causality for Experimental Choice: The high nucleophilicity of the active site selenocysteine in GPX4 makes it an ideal target for an electrophilic compound.[5] The hydrophobic pocket of GPX4 could readily accommodate the butylphenyl group, making N-(4-butylphenyl)-2-chloroacetamide a potent candidate for a GPX4-targeting ferroptosis inducer.

Hippo-YAP Pathway Transcription Factors

The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is a hallmark of many cancers. The downstream effectors are the TEAD family of transcription factors.

-

Transcriptional Enhanced Associate Domain (TEAD) Proteins: TEADs possess a conserved cysteine within a deep hydrophobic "palmitoylation pocket" that is essential for their function.[6] This pocket is distinct from the YAP1-binding interface but allosterically regulates it. Fragment screening has successfully identified chloroacetamide-based compounds that covalently bind to this cysteine and disrupt the TEAD-YAP1 interaction, thereby inhibiting oncogenic gene transcription.[6]

Causality for Experimental Choice: The TEAD palmitoylation pocket is a well-defined, druggable hydrophobic site. The 4-butylphenyl group is an excellent candidate to occupy this pocket, positioning the chloroacetamide warhead to react with the conserved cysteine. This makes TEAD a highly compelling and specific potential target.

A Phased Strategy for Target Validation

A rigorous, multi-step approach is required to identify and validate the therapeutic targets of N-(4-butylphenyl)-2-chloroacetamide. The workflow below is designed to move from broad, unbiased discovery to specific, hypothesis-driven validation.

Caption: Fig. 2: Phased experimental workflow for target validation.

Detailed Experimental Protocols

Protocol 1: Chemoproteomic Target Identification

This protocol provides an unbiased method to identify which proteins are covalently modified by the compound in a cellular context.

-

Probe Synthesis: Synthesize an analogue of N-(4-butylphenyl)-2-chloroacetamide that incorporates a terminal alkyne group for click chemistry. This probe should retain the core structure to mimic the parent compound's binding properties.

-

Cellular Treatment: Treat the cell line of interest (e.g., MDA-MB-231 breast cancer cells for GPX4/TEAD) with the alkyne probe for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO) and a competition control where cells are pre-treated with a high concentration of the parent compound before adding the probe.

-

Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Click Chemistry: To the cell lysate, add a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Allow the reaction to proceed to conjugate biotin to the probe-labeled proteins.

-

Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the labeled proteins. Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion: Elute and digest the captured proteins with trypsin directly on the beads.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition sample. These are your high-confidence candidate targets.

Protocol 2: Validation of Covalent Binding by Intact Protein Mass Spectrometry

This protocol provides direct evidence of a covalent interaction between the compound and a purified recombinant target protein.

-

Recombinant Protein: Obtain high-purity recombinant protein for a candidate target identified in Phase 1 (e.g., recombinant TEAD4).

-

Incubation: Incubate the recombinant protein (e.g., 5 µM) with a molar excess of N-(4-butylphenyl)-2-chloroacetamide (e.g., 25 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at room temperature. Take samples at various time points (e.g., 0, 15, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction by adding formic acid to 0.1%.

-

Desalting: Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography method.

-

Mass Analysis: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).

-

Data Interpretation: Deconvolute the resulting mass spectrum. An increase in the protein's mass corresponding to the molecular weight of the compound minus HCl confirms the formation of a covalent adduct. The time-course samples will provide information on the reaction rate. A Cys-to-Ser mutant of the protein should be used as a negative control and should show no mass shift.

Proposed Target-Specific Cellular Assay

The following table summarizes key cellular assays for validating the engagement of the highest-priority potential targets.

| Potential Target | Cell Line | Primary Assay | Endpoint Measured | Expected Result |

| TEAD | NCI-H920 (Hippo-mutant) | Luciferase Reporter Assay | CTGF or CYR61 promoter-driven luciferase activity | Dose-dependent decrease in luciferase signal |

| GPX4 | MDA-MB-231 (TNBC) | Cell Viability Assay + Ferrostatin-1 Rescue | Cell death (e.g., via CellTiter-Glo) | Compound induces cell death; effect is rescued by co-treatment with Ferrostatin-1 |

| Kinases (e.g., BTK) | TMD8 (ABC-DLBCL) | Western Blot | Phosphorylation of BTK (p-BTK Y223) and downstream PLCγ2 | Dose-dependent decrease in phosphorylation of BTK and its substrates |

| Inflammatory Pathway | RAW 264.7 Macrophages | ELISA | LPS-stimulated TNF-α or IL-6 secretion | Dose-dependent reduction in cytokine levels in the supernatant |

Summary and Future Outlook

N-(4-butylphenyl)-2-chloroacetamide represents a promising chemical scaffold for the development of targeted covalent inhibitors. Its mechanism of action is predicated on the irreversible modification of nucleophilic residues, primarily cysteine, within specific protein binding pockets. Based on a comprehensive analysis of its structure and the known targets of related chloroacetamide compounds, we have identified several high-priority therapeutic target classes:

-

Oncogenic Kinases (e.g., BTK): Leveraging established covalent inhibitor binding sites.

-

Hippo Pathway (TEAD): Targeting the allosteric palmitoylation pocket to disrupt oncogenic transcription.[6]

-

Ferroptosis Pathway (GPX4): Inducing cancer cell death by covalently inhibiting the central regulator of ferroptosis.[5]

-

Fatty Acid Synthesis (FASN/ELOVLs): Exploiting a known mechanism from the herbicide field for anti-cancer applications.[4]

The proposed experimental workflow, beginning with unbiased chemoproteomics and progressing through rigorous biochemical and cellular validation, provides a clear and robust path to confidently identify and characterize the therapeutic targets of this compound. Successful execution of this strategy will pave the way for preclinical development and the potential translation of N-(4-butylphenyl)-2-chloroacetamide into a novel therapeutic agent.

References

-

Krishnamurthy, H., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

-

Bistrović, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. [Link]

-

National Center for Biotechnology Information. Chloroacetamide. PubChem Compound Summary for CID 6580. [Link]

-

Wikipedia. Chloroacetamide. [Link]

-

Ammazzalorso, A., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Central European Journal of Chemistry. [Link]

-

Furet, P., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]

-

Böger, P., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]

-

Uddin, M.S., et al. (2024). Phytochemicals Targeting BDNF Signaling for Treating Neurological Disorders. International Journal of Molecular Sciences. [Link]

-

Rosa, G.P., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Medical Mycology. [Link]

-

Kim, B.W., et al. (2015). Anti-Inflammatory Potential of Newly Synthesized 4-[(Butylsulfinyl)methyl]-1,2-benzenediol in Lipopolysaccharide-Stimulated BV2 Microglia. Biological & Pharmaceutical Bulletin. [Link]

-

Khalil, M., et al. (2024). Neurofilaments as biomarkers in neurological disorders - towards clinical application. Nature Reviews Neurology. [Link]

-

Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Pest Management Science. [Link]

-

Al-Suwailem, A.A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules. [Link]

-

Ahmad, S.F., et al. (2011). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology. [Link]

-

Böger, P. (2004). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Biology and Management. [Link]

-

Pommier, Y., et al. (2024). Acetalax (Oxyphenisatin Acetate, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4. Cancer Research Communications. [Link]

-

Tighadouini, S., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Scientific Reports. [Link]

-

Yin, Y., et al. (2024). Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer. European Journal of Medicinal Chemistry. [Link]

-

Szabo, C., et al. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research. [Link]

Sources

- 1. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel benzylaniline derivatives containing chloroacetamide as GPX4 inhibitors with potential efficacy in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

In silico modeling of N-(4-butylphenyl)-2-chloroacetamide interactions

An In-Depth Technical Guide to the In Silico Modeling of N-(4-butylphenyl)-2-chloroacetamide Interactions

This guide provides a comprehensive, technically-grounded framework for the in silico analysis of N-(4-butylphenyl)-2-chloroacetamide. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the causal reasoning behind critical methodological choices. We will navigate the computational workflow from initial molecular characterization to advanced simulations, ensuring a self-validating and robust analytical process.

Introduction: The Rationale for Computational Scrutiny

N-(4-butylphenyl)-2-chloroacetamide belongs to the chloroacetamide class of compounds. While this specific molecule is not extensively characterized in public literature, related N-substituted phenyl-2-chloroacetamides have demonstrated notable antimicrobial and anti-inflammatory properties.[1][2][3] For instance, various derivatives have been shown to be effective against Gram-positive bacteria like Staphylococcus aureus and pathogenic yeasts.[1] This suggests their mechanism may involve the inhibition of essential enzymes in these organisms. The core value of in silico modeling lies in its ability to dissect these potential interactions at a molecular level, providing a rational basis for further experimental investigation and accelerating the drug discovery pipeline.[4][5][6]

This guide will use a hypothetical case study—investigating the interaction of N-(4-butylphenyl)-2-chloroacetamide with a putative bacterial enzyme target—to illustrate a complete and rigorous computational workflow.

Part 1: Foundational Analysis and System Preparation

The validity of any in silico model is contingent upon the quality of the initial inputs. This preparatory phase is arguably the most critical for ensuring biologically relevant results.

Ligand Characterization: N-(4-butylphenyl)-2-chloroacetamide

Before any simulation, a thorough understanding of the ligand's physicochemical properties is essential. These properties, often calculated using cheminformatics tools, govern the molecule's likely behavior in a biological system.

| Property | Value | Significance in Drug Discovery |

| CAS Number | 1527-62-4 | Unique chemical identifier.[7] |

| Molecular Formula | C₁₂H₁₆ClNO | Defines the elemental composition.[7] |

| Molecular Weight | 225.72 g/mol | Influences absorption and diffusion; generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of Five).[1][7] |

| Topological Polar Surface Area (TPSA) | < 140 Ų (Predicted) | Affects membrane permeability and transport characteristics.[8] |

| LogP (Octanol-Water Partition Coefficient) | < 4 (Predicted) | A measure of lipophilicity, which impacts solubility, absorption, and membrane passage.[8] |

These parameters suggest that N-(4-butylphenyl)-2-chloroacetamide possesses drug-like qualities, making it a suitable candidate for computational modeling against biological targets.

Target Identification and Structural Preparation

The choice of a biological target is hypothesis-driven. Based on the known antimicrobial activity of related chloroacetamides, a suitable target could be a bacterial enzyme essential for survival, such as DNA gyrase or a key metabolic enzyme. For this guide, we will proceed with a hypothetical bacterial target protein.

Protocol 1: Target Protein Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).[9] Prioritize structures with high resolution (<2.0 Å) and bound co-factors or native ligands, which help validate the binding site.[10]

-

Initial Cleaning: Use molecular visualization software (e.g., PyMOL, Chimera) to remove non-essential molecules from the PDB file, such as water molecules, crystallization agents, and any non-native ligands.[10] Retaining crystallographic waters that mediate protein-ligand interactions can be crucial and should be considered on a case-by-case basis.

-

Protonation and Optimization: Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures. Assign correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (e.g., 7.4). This is a critical step as hydrogen bonds are fundamental to molecular recognition.

-

Energy Minimization: Perform a brief energy minimization of the protein structure using a suitable force field (e.g., CHARMM36, AMBER). This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase.[11]

Ligand Preparation for Simulation

The ligand's 3D structure must be accurately represented and parameterized to ensure it can be correctly interpreted by simulation software.

Protocol 2: Ligand Structure Preparation

-

Generate 3D Coordinates: Convert the 2D structure of N-(4-butylphenyl)-2-chloroacetamide into a 3D conformation. This can be done using software like Open Babel or the PubChem 3D conformer generator.

-

Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanics method (e.g., DFT) or a robust molecular mechanics force field to find a low-energy conformation.

-

Assign Partial Charges: Accurately assign partial atomic charges to the ligand. This is crucial for calculating electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This information is used by docking software to explore different conformations (poses) of the ligand within the protein's binding site.

Part 2: Molecular Docking – Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] Its primary goal is to identify the most likely binding pose and provide an initial estimate of binding affinity through a scoring function.

Causality: Why Docking First?

Docking serves as a computationally inexpensive "first-pass" filter. It rapidly generates plausible binding hypotheses, which can then be subjected to more rigorous (and computationally expensive) validation methods like molecular dynamics. Starting with a well-docked pose significantly increases the efficiency and accuracy of subsequent simulations.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.

-

Define the Search Space: Define a "grid box" that encompasses the putative binding site on the protein. The size and center of this box dictate the search space for the ligand. A well-defined box, often based on the location of a known inhibitor or key catalytic residues, improves docking accuracy.

-

Run Docking Simulation: Execute the docking calculation using Vina. The software will systematically explore different positions, orientations, and conformations of the ligand within the grid box.

-

Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose (most negative score) is typically the most promising. However, visual inspection is critical.[10] Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues for the top poses to ensure they are chemically sensible.[10]

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Tyr122, Ser210 | Hydrogen Bond |

| 1 | -8.5 | Val150, Leu180 | Hydrophobic |

| 2 | -8.1 | Tyr122, Gly209 | Hydrogen Bond |

| 3 | -7.9 | Trp98 | π-π Stacking |

Note: Data in this table is illustrative for demonstration purposes.

Part 3: Molecular Dynamics – Capturing the Dynamic Reality

While docking provides a static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much richer and more realistic view of the protein-ligand complex.[13]

Causality: Why is MD Simulation Necessary?

-

Validation of Docking Poses: MD simulations test the stability of the predicted binding pose. An unstable pose will quickly dissociate or drift during a simulation.

-

Inclusion of Flexibility: Both the protein and the ligand are treated as flexible, allowing for "induced fit" effects where the binding site adapts to the ligand.

-

Solvent Effects: MD explicitly includes water molecules, providing a more accurate representation of the cellular environment and its impact on binding.[[“]]

Protocol 4: GROMACS Workflow for Protein-Ligand MD Simulation

-

System Preparation:

-